5-Methylpyridine-2-boronic acid
Overview
Description
5-Methylpyridine-2-boronic acid is a boronic acid derivative of pyridine, which is a heterocyclic aromatic compound. Boronic acids are known for their versatility in organic synthesis and materials science due to their ability to form reversible covalent bonds with various substrates, particularly diols. The methyl group at the 5-position of the pyridine ring in 5-methylpyridine-2-boronic acid may influence its reactivity and the stability of its boronate complexes.
Synthesis Analysis
The synthesis of halopyridinylboronic acids, which are closely related to 5-methylpyridine-2-boronic acid, has been described using regioselective halogen-metal exchange reactions followed by quenching with triisopropylborate . These methods provide a single regioisomeric product and are applicable to the synthesis of various pyridine libraries. Although the specific synthesis of 5-methylpyridine-2-boronic acid is not detailed in the provided papers, similar strategies could potentially be employed for its synthesis.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the boron atom bonded to two hydroxyl groups and an aromatic system, such as a pyridine ring. The presence of a methyl group at the 5-position of the pyridine ring could affect the electronic distribution and the overall geometry of the molecule, potentially influencing its reactivity and the formation of boronate complexes .
Chemical Reactions Analysis
Boronic acids are known for their participation in Suzuki cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds . The papers provided suggest that halopyridinylboronic acids and esters can undergo Pd-catalyzed coupling with aryl halides, which is a strategy that could be applied to 5-methylpyridine-2-boronic acid for the synthesis of new pyridine derivatives.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 5-methylpyridine-2-boronic acid are not discussed in the provided papers, boronic acids, in general, are known for their stability and crystallinity . They can form reversible covalent bonds with diols, which is a property exploited in various applications, including sensor technologies and drug development . The volatility of boronic acids and their esters can be advantageous in synthesis, as demonstrated by a facile transesterification approach described for the deprotection of boronic esters .
Scientific Research Applications
Suzuki–Miyaura Coupling
- Scientific Field : Organic Chemistry
- Application Summary : 5-Methylpyridine-2-boronic acid is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Methods of Application : The Suzuki–Miyaura coupling reaction involves the oxidative addition of an electrophilic organic group to a palladium catalyst, followed by transmetalation with a nucleophilic organoboron reagent .
- Results or Outcomes : The outcome of this reaction is the formation of a new carbon-carbon bond .
Sensing Applications
- Scientific Field : Analytical Chemistry
- Application Summary : Boronic acids, including 5-Methylpyridine-2-boronic acid, are increasingly utilized in diverse areas of research, including sensing applications . They can interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .
- Methods of Application : The sensing applications can be homogeneous assays or heterogeneous detection .
- Results or Outcomes : The interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
Organic Synthesis Intermediate
- Scientific Field : Organic Chemistry
- Application Summary : 5-Methylpyridine-2-boronic acid is used as an organic chemical synthesis intermediate . This means it is used in the production of other chemicals in various chemical reactions .
- Methods of Application : The specific methods of application would depend on the particular chemical reaction or process in which 5-Methylpyridine-2-boronic acid is being used .
- Results or Outcomes : The outcomes would also depend on the specific chemical reaction or process .
Preparation of Pinacol Ester
- Scientific Field : Organic Chemistry
- Application Summary : 5-Methylpyridine-2-boronic acid can be used to prepare its pinacol ester . Pinacol esters of boronic acids are more stable and resistant to protodeboronation, especially for heteroaryl substrates .
- Methods of Application : The preparation of pinacol ester involves the reaction of 5-Methylpyridine-2-boronic acid with pinacol .
- Results or Outcomes : The outcome of this reaction is the formation of 5-Methylpyridine-2-boronic acid pinacol ester .
Preparation of Diverse Boron Reagents
- Scientific Field : Organic Chemistry
- Application Summary : 5-Methylpyridine-2-boronic acid can be used in the preparation of diverse boron reagents for Suzuki–Miyaura coupling . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Methods of Application : The preparation of diverse boron reagents involves the reaction of 5-Methylpyridine-2-boronic acid with different organic compounds .
- Results or Outcomes : The outcome of this reaction is the formation of diverse boron reagents that can be used in Suzuki–Miyaura coupling .
Commercial Availability
- Scientific Field : Industrial Chemistry
- Application Summary : 5-Methylpyridine-2-boronic acid is commercially available and can be purchased from chemical suppliers . This makes it readily accessible for use in various chemical reactions and processes .
- Methods of Application : The commercial availability of 5-Methylpyridine-2-boronic acid allows it to be easily procured and used in various chemical reactions and processes .
- Results or Outcomes : The outcomes would depend on the specific chemical reaction or process in which 5-Methylpyridine-2-boronic acid is being used .
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
(5-methylpyridin-2-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BNO2/c1-5-2-3-6(7(9)10)8-4-5/h2-4,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRIXWWGBDNWCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=C(C=C1)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376412 | |
Record name | 5-Methylpyridine-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylpyridine-2-boronic acid | |
CAS RN |
372963-49-0 | |
Record name | 5-Methylpyridine-2-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methylpyridine-2-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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